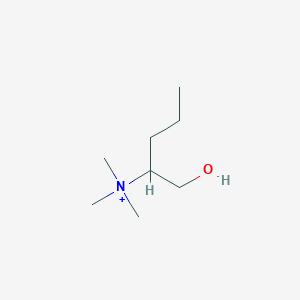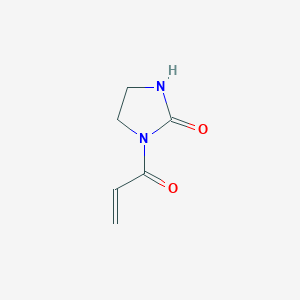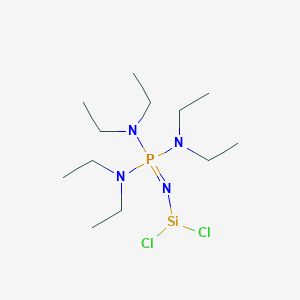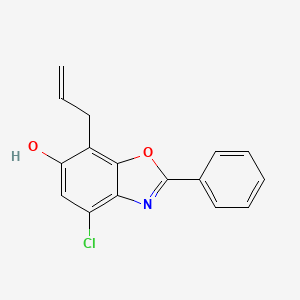
4,4'-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is a quaternary ammonium compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two benzylpyridinium moieties linked by a propane-1,3-diyl bridge and counterbalanced by two bromide ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide typically involves the reaction of 1-benzylpyridine with 1,3-dibromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ions can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation and Reduction: The benzylpyridinium moieties can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. Reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Nucleophilic Substitution: Products would include the corresponding substituted pyridinium salts.
Oxidation and Reduction: Products would vary depending on the specific redox reaction but could include oxidized or reduced forms of the benzylpyridinium moieties.
科学研究应用
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in formulations for treating infections.
作用机制
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is primarily based on its ability to interact with biological membranes. The quaternary ammonium groups can disrupt membrane integrity, leading to cell lysis. This compound may also interact with specific molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these interactions fully.
相似化合物的比较
Similar Compounds
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Similar structure but with tert-butyl groups instead of benzyl groups.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Similar linker but with piperidine moieties instead of benzylpyridinium.
Uniqueness
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is unique due to its specific combination of benzylpyridinium moieties and the propane-1,3-diyl linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
121276-71-9 |
|---|---|
分子式 |
C27H28Br2N2 |
分子量 |
540.3 g/mol |
IUPAC 名称 |
1-benzyl-4-[3-(1-benzylpyridin-1-ium-4-yl)propyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C27H28N2.2BrH/c1-3-8-26(9-4-1)22-28-18-14-24(15-19-28)12-7-13-25-16-20-29(21-17-25)23-27-10-5-2-6-11-27;;/h1-6,8-11,14-21H,7,12-13,22-23H2;2*1H/q+2;;/p-2 |
InChI 键 |
JMEBIQUJNJACRZ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CCCC3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)



![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)




![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
